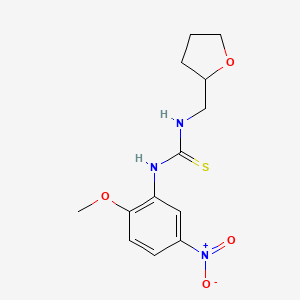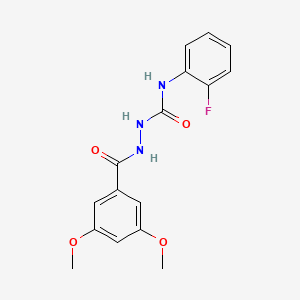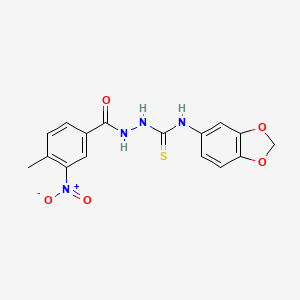![molecular formula C20H33N3O2 B4124117 N-cyclopropyl-1-[1-[(E)-4-methylpent-2-enoyl]piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B4124117.png)
N-cyclopropyl-1-[1-[(E)-4-methylpent-2-enoyl]piperidin-4-yl]piperidine-4-carboxamide
Overview
Description
N-cyclopropyl-1’-[(2E)-4-methyl-2-pentenoyl]-1,4’-bipiperidine-4-carboxamide is a complex organic compound that features a cyclopropyl group, a bipiperidine structure, and a pentenoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1’-[(2E)-4-methyl-2-pentenoyl]-1,4’-bipiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropylamine and the bipiperidine intermediates. The cyclopropylamine can be synthesized through a nickel-catalyzed reductive cross-coupling of cyclopropylamine NHP esters with (hetero)aryl halides . The bipiperidine structure is often prepared through a series of cyclization reactions involving piperidine derivatives.
The final step involves the coupling of the cyclopropylamine with the bipiperidine intermediate, followed by the addition of the pentenoyl group under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automated processes can enhance the efficiency and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1’-[(2E)-4-methyl-2-pentenoyl]-1,4’-bipiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or bipiperidine moieties using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-1’-[(2E)-4-methyl-2-pentenoyl]-1,4’-bipiperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1’-[(2E)-4-methyl-2-pentenoyl]-1,4’-bipiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine derivatives: Share the cyclopropyl group and exhibit similar reactivity.
Bipiperidine compounds: Contain the bipiperidine structure and have comparable chemical properties.
Pentenoyl-containing molecules: Feature the pentenoyl moiety and participate in similar reactions.
Uniqueness
N-cyclopropyl-1’-[(2E)-4-methyl-2-pentenoyl]-1,4’-bipiperidine-4-carboxamide is unique due to its combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-cyclopropyl-1-[1-[(E)-4-methylpent-2-enoyl]piperidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O2/c1-15(2)3-6-19(24)23-13-9-18(10-14-23)22-11-7-16(8-12-22)20(25)21-17-4-5-17/h3,6,15-18H,4-5,7-14H2,1-2H3,(H,21,25)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACIROHNLJLHQL-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC(=O)N1CCC(CC1)N2CCC(CC2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/C(=O)N1CCC(CC1)N2CCC(CC2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-{4-[({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]phenyl}benzenesulfonamide](/img/structure/B4124036.png)
![2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4124042.png)
![N-[4-(aminosulfonyl)phenyl]-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide](/img/structure/B4124049.png)
![methyl 2-[({[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)amino]benzoate](/img/structure/B4124052.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4124053.png)
![methyl 2-({[(2,4-difluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4124054.png)

![5-(indol-1-ylmethyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4124080.png)
![ethyl 3-acetyl-8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B4124084.png)

![2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4124099.png)
![1-(3,4-Dimethoxyphenyl)-3-[1-(pyridin-4-yl)ethyl]thiourea](/img/structure/B4124110.png)
![methyl 2-{[({3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)carbonyl]amino}benzoate](/img/structure/B4124121.png)

